4-(Pyrimidin-2-ylsulfanylmethyl)-benzonitrile
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Overview
Description
4-(Pyrimidin-2-ylsulfanylmethyl)-benzonitrile is a chemical compound that features a pyrimidine ring attached to a benzonitrile moiety via a sulfanylmethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrimidin-2-ylsulfanylmethyl)-benzonitrile typically involves the reaction of 2-mercaptopyrimidine with a suitable benzonitrile derivative. One common method includes the use of a base such as sodium hydride to deprotonate the thiol group of 2-mercaptopyrimidine, followed by nucleophilic substitution with a benzonitrile derivative .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-(Pyrimidin-2-ylsulfanylmethyl)-benzonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as organolithium compounds or Grignard reagents.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
4-(Pyrimidin-2-ylsulfanylmethyl)-benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug discovery.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(Pyrimidin-2-ylsulfanylmethyl)-benzonitrile is not well-documented. compounds containing pyrimidine rings are known to interact with various biological targets, including enzymes and receptors. The sulfanylmethyl linker may enhance the compound’s ability to bind to specific molecular targets, thereby modulating their activity .
Comparison with Similar Compounds
4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl)benzamide: Known for its antiviral activity.
Pyridine derivatives: Known for their antimicrobial and antiviral activities.
Pyrimido[4,5-d]pyrimidines: Known for their biological significance and applications.
Uniqueness: 4-(Pyrimidin-2-ylsulfanylmethyl)-benzonitrile is unique due to its specific structural features, which combine the properties of pyrimidine and benzonitrile moieties.
Properties
IUPAC Name |
4-(pyrimidin-2-ylsulfanylmethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S/c13-8-10-2-4-11(5-3-10)9-16-12-14-6-1-7-15-12/h1-7H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKRVNMWQKOMQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49641925 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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